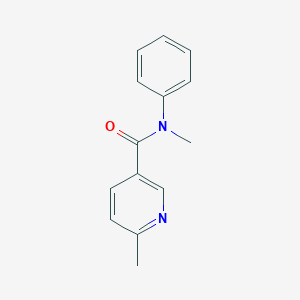![molecular formula C14H12N2O3 B7508824 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one, commonly known as FMOC-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of 9-fluorenylmethyloxycarbonyl (Fmoc) and is used as a protecting group for amino acids in peptide synthesis. This compound has gained popularity due to its unique properties and ease of use in peptide chemistry.
Wirkmechanismus
FMOC-Cl reacts with the amino group of an amino acid to form a stable amide bond. This reaction prevents the amino group from reacting with other reagents during peptide synthesis. The FMOC-Cl group can be removed by treatment with a weak base such as piperidine, which cleaves the amide bond and releases the protected amino acid.
Biochemical and physiological effects:
FMOC-Cl does not have any known biochemical or physiological effects. It is used solely as a reagent in peptide synthesis and has no therapeutic or diagnostic applications.
Vorteile Und Einschränkungen Für Laborexperimente
FMOC-Cl is a highly efficient and versatile reagent for peptide synthesis. It is easy to use and provides high yields of pure peptides. However, it is not suitable for the synthesis of peptides that contain acid-labile protecting groups, as the conditions required for FMOC-Cl cleavage can lead to the removal of acid-labile groups. Additionally, FMOC-Cl is not suitable for the synthesis of peptides that contain C-terminal acid groups, as the FMOC-Cl group cannot be removed under these conditions.
Zukünftige Richtungen
FMOC-Cl has already found widespread use in peptide synthesis, and its applications continue to expand. One area of future research could be the development of new protecting groups that are more stable or provide greater selectivity. Additionally, research could focus on the use of FMOC-Cl in the synthesis of non-peptide compounds, as its reactivity with amino groups could be exploited in the synthesis of other organic molecules. Finally, the use of FMOC-Cl in the development of new therapeutic agents could be explored, as its ease of use and versatility make it an attractive reagent for drug discovery.
Synthesemethoden
FMOC-Cl can be synthesized by reacting 5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one-Cl with 2-methylbenzylamine and furfurylamine in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane, and the product is purified by column chromatography. This method provides a high yield of FMOC-Cl with high purity.
Wissenschaftliche Forschungsanwendungen
FMOC-Cl is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is used to prevent unwanted reactions during peptide chain elongation and to protect the amino group from degradation. The FMOC-Cl group can be easily removed under mild basic conditions, allowing for the synthesis of long and complex peptides.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-2-3-6-11(10)9-16-14(17)19-13(15-16)12-7-4-8-18-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMMUZFLLCKCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
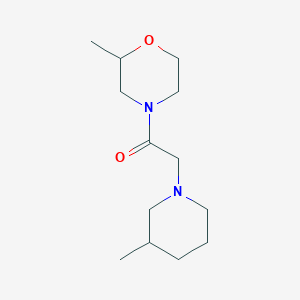
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
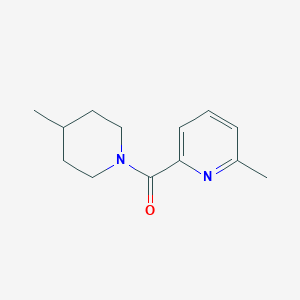
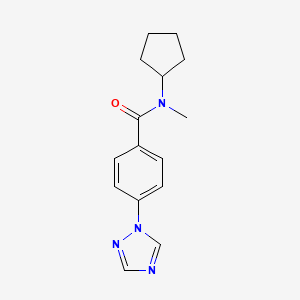
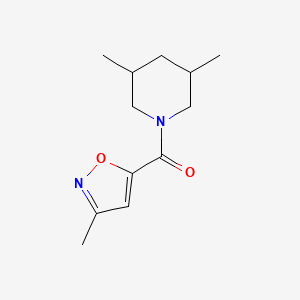
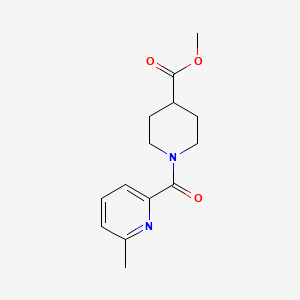

![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
